molecular formula C36H50ClN3O10S2 B607150 DM1-SMe CAS No. 138148-68-2

DM1-SMe

カタログ番号 B607150
CAS番号: 138148-68-2
分子量: 784.377
InChIキー: ZLUUPZXOPGORNG-CXGJBNANSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DM1-SMe is a potent maytansinoid microtubular inhibitor. It’s an unconjugated form of DM1, mixed with thiomethane to cap its sulfhydryl group . DM1-SMe can be readily conjugated to the SH group of an antibody to form an antibody-drug conjugate (ADC) .


Synthesis Analysis

DM1-SMe is an unconjugated form of the Maytansinoid in IMGN901 . It’s about 3-10-fold more potent than the parent agent Maytansine, with IC50s ranging from 0.003 to 0.01 nM for DM1-SMe in a panel of human tumor cell lines .


Molecular Structure Analysis

The molecular weight of DM1-SMe is 784.377 . The elemental analysis shows that it contains Carbon (55.13%), Hydrogen (6.43%), Chlorine (4.52%), Nitrogen (5.36%), Oxygen (20.40%), and Sulfur (8.17%) .


Chemical Reactions Analysis

T-DM1 mediates its activity in several ways, including the anti-tumor effects of trastuzumab and those of DM1, a cytotoxic anti-microtubule agent released within the target cells upon degradation of the human epidermal growth factor receptor-2 (HER2)-T-DM1 complex in lysosomes .


Physical And Chemical Properties Analysis

DM1-SMe is a solid substance with an off-white to light yellow color . It has a molecular formula of C36H50ClN3O10S2 .

科学的研究の応用

  • Survival and Mortality in Myotonic Dystrophy Type 1 (DM1) : A study conducted in Belgrade focused on survival and mortality in patients with myotonic dystrophy type 1 (DM1). This research provides insights into the demographic, clinical, and genetic characteristics of DM1, which could have implications for treatment and management strategies (Mladenović et al., 2006).

  • Cancer Risk in Myotonic Dystrophy Type I : Research suggests that the severity of DM1 may modify cancer risk in these patients, with an elevated risk of specific cancers such as thyroid, uterus, and cutaneous melanoma observed in classic DM1 cases (Alsaggaf et al., 2018).

  • Study on Photovoltaic Models : Although not directly related to DM1, a study on the identification of parameters in photovoltaic models using improved slime mould optimizer and Lambert W-function could provide insights into the broader field of scientific modeling and analysis (El‐Fergany, 2021).

  • Machine Learning in Diabetes Research : This study, while focusing on diabetes mellitus (DM), highlights the importance of machine learning and data mining methods in biomedical research, which can be applicable to the study of DM1 (Kavakiotis et al., 2017).

  • Recruitment of Muscleblind Proteins in Myotonic Dystrophy : A pivotal study on the recruitment of muscleblind proteins to (CUG)n expansions in DM1, which sheds light on the molecular mechanisms underlying the disease (Miller et al., 2000).

  • Loss of Muscle-Specific Chloride Channel in DM1 : This research demonstrates the loss of the muscle-specific chloride channel in DM1 due to misregulated alternative splicing, which is a key pathological feature of the disease (Charlet-B. et al., 2002).

  • Omics Studies on Myotonic Dystrophy Type 1 Pathogenesis : Omics studies are essential for understanding the complex molecular pathogenesis of DM1, and this paper discusses how these studies have revealed various alterations contributing to this multisystem disease (Espinosa-Espinosa et al., 2022).

  • Abnormal Splicing of DMD's Penultimate Exon in DM1 : This study reveals how abnormal splicing in DM1 affects muscle fibre maintenance and contributes to the dystrophic process in DM1 (Rau et al., 2015).

Safety And Hazards

Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10-,20-11-/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUUPZXOPGORNG-UDXCHANISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50ClN3O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 131873213

Citations

For This Compound
10
Citations
W Li, M Huang, Y Li, A Xia, L Tan, Z Zhang… - Biochemical and …, 2021 - Elsevier
… side chain derivatives L-DM1-SMe and D-DM1-SMe. L-DM1-SMe and D-DM1-SMe are two … L-DM1-SMe is the unconjugated cytotoxic moiety of maytansinoid-based ADCs. Our results …
Number of citations: 7 www.sciencedirect.com
AC Wood, JM Maris, R Gorlick, EA Kolb… - Pediatric blood & …, 2013 - Wiley Online Library
… As the clinical activity of ADCs are dependent on expression of the target antigen, we investigated the in vitro preclinical activity of IMGN901 by comparing it against DM1-SMe, an …
Number of citations: 29 onlinelibrary.wiley.com
PJ Houghton, JM Maris, ST Keir, RB Lock… - Molecular Cancer …, 2011 - AACR
… with L-DM1-SMe showing its highest activity against the ALL panel. L-DM1-SMe showed 79-… levels of sensitivity to LM compared to L-DM1-SMe. The converse was true for the ALL cell …
Number of citations: 1 aacrjournals.org
RVJ Chari - Accounts of chemical research, 2008 - ACS Publications
… We synthesized several disulfide-containing maytansinoids and selected a lead compound DM1–SMe (2a, Figure 3), where the N-acetyl group in maytansine was replaced by a …
Number of citations: 024 pubs.acs.org
HK Erickson, PU Park, WC Widdison, YV Kovtun… - Cancer research, 2006 - AACR
… In cultures treated with nocodazole or DM1-SMe, >50% of the cells were arrested in the G 2 -… G 2 -M arrest caused by the free maytansinoid, DM1-SMe or by nocodazole (37-39% in G 2 -…
Number of citations: 651 aacrjournals.org
M Sung, X Tan, B Lu, J Golas, C Hosselet… - Molecular cancer …, 2018 - AACR
… Interestingly, minimal cross-resistance (1.8x) to the corresponding unconjugated maytansinoid free drug, DM1-SMe, was observed (Supplementary Fig. S1, Table 1) which suggests the …
Number of citations: 130 aacrjournals.org
KR Whiteman, HA Johnson, MF Mayo, CA Audette… - MAbs, 2014 - Taylor & Francis
… mg/kg weekly × 2) and free maytansinoid (DM1-SMe, 150 µg/kg weekly × 2) was not effective (Fig. 3B; Table 1B ). DM1-SMe is a mixed disulfide of DM1 with thiomethane, which blocks …
Number of citations: 62 www.tandfonline.com
T List, G Casi, D Neri - Molecular cancer therapeutics, 2014 - AACR
… 2 -Me, DM1-SMe). B, dose-dependent percent viability (72-hour endpoint measurement) of 4 murine cell lines in vitro with different concentrations of DM1-SH (open circle), DM1-SMe (…
Number of citations: 42 aacrjournals.org
JM Lambert, RVJ Chari - 2014 - ACS Publications
Ado-trastuzumab emtansine (T-DM1) is an antibody–drug conjugate that combines the antitumor properties of the humanized anti-human epidermal growth factor receptor 2 (HER2) …
Number of citations: 496 pubs.acs.org
F Loganzo, X Tan, M Sung, G Jin, JS Myers… - Molecular cancer …, 2015 - AACR
… square) treated with TM-ADC (A) or with unconjugated DM1-SMe (B). JIMT1 parental and JIMT1-TM cells treated with TM-ADC (C) or DM1-SMe (D). Graphs are representative of 5–26 …
Number of citations: 172 aacrjournals.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。